molecular formula C9H14N2O B12527586 3-[(Cyclohexylideneamino)oxy]propanenitrile CAS No. 686748-68-5

3-[(Cyclohexylideneamino)oxy]propanenitrile

Cat. No.: B12527586
CAS No.: 686748-68-5
M. Wt: 166.22 g/mol
InChI Key: GRKIIKKZXGIGGI-UHFFFAOYSA-N
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Description

3-[(Cyclohexylideneamino)oxy]propanenitrile is a chemical compound known for its unique structure and potential applications in various fields It is characterized by the presence of a cyclohexylideneamino group attached to an oxypropanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclohexylideneamino)oxy]propanenitrile typically involves the reaction of cyclohexylideneamine with 3-chloropropanenitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Cyclohexylideneamine} + \text{3-chloropropanenitrile} \rightarrow \text{this compound} ]

The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction is confirmed by thin-layer chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced monitoring techniques ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclohexylideneamino)oxy]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted propanenitrile derivatives.

Scientific Research Applications

3-[(Cyclohexylideneamino)oxy]propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Cyclohexylideneamino)oxy]propanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the cyclohexylideneamino group can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Cyclohexylamino)oxy]propanenitrile
  • 3-[(Cyclohexylideneamino)oxy]butanenitrile
  • 3-[(Cyclohexylideneamino)oxy]pentanenitrile

Uniqueness

3-[(Cyclohexylideneamino)oxy]propanenitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexylideneamino group with an oxypropanenitrile moiety makes it a versatile compound for various applications.

Properties

CAS No.

686748-68-5

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-(cyclohexylideneamino)oxypropanenitrile

InChI

InChI=1S/C9H14N2O/c10-7-4-8-12-11-9-5-2-1-3-6-9/h1-6,8H2

InChI Key

GRKIIKKZXGIGGI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NOCCC#N)CC1

Origin of Product

United States

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